molecular formula C9H14 B1610217 1,3,5-Trimethyl-1,4-cyclohexadiene CAS No. 4074-23-1

1,3,5-Trimethyl-1,4-cyclohexadiene

Cat. No.: B1610217
CAS No.: 4074-23-1
M. Wt: 122.21 g/mol
InChI Key: FWNSPYIKHBSEAH-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-1,4-cyclohexadiene is an organic compound with the molecular formula C9H14. It is a derivative of cyclohexadiene, characterized by the presence of three methyl groups attached to the cyclohexadiene ring.

Mechanism of Action

Target of Action

1,3,5-Trimethyl-1,4-cyclohexadiene is a chemical compound that primarily targets organic synthesis processes. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Mode of Action

The compound is known to participate in cycloaddition reactions, specifically Diels-Alder reactions . This type of reaction is a [4 + 2] cycloaddition, resulting in the formation of a six-membered ring . The reaction usually occurs well only when the 2 component is substituted with electron-attracting groups and the 4 component is substituted with electron-donating groups, or the reverse .

Biochemical Pathways

These reactions are crucial in the formation of six-membered rings, which are common structures in many biochemical compounds .

Pharmacokinetics

It is known that the compound is insoluble in water , which may affect its absorption and distribution in biological systems.

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific context of its use. As an intermediate in organic synthesis, its primary effect is the formation of more complex compounds through cycloaddition reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s insolubility in water may limit its use in aqueous environments. Additionally, certain conditions may be required to facilitate its participation in Diels-Alder reactions .

Biochemical Analysis

Biochemical Properties

1,3,5-Trimethyl-1,4-cyclohexadiene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in electrophilic addition reactions, where it can react with halogens or hydrogen halides

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in metabolic flux and metabolite levels, impacting overall cellular health and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to undergo electrophilic addition reactions highlights its potential to influence gene expression and other molecular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its stability under specific conditions, but it may degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and the compound’s toxicity profile is essential for its safe application in various settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of various metabolites, highlighting the compound’s role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its overall activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trimethyl-1,4-cyclohexadiene can be synthesized through several methods. One common approach involves the dehydrobromination of 1,2-dibromocyclohexane using sodium hydride (NaH) as a base. The reaction proceeds as follows :

(CH2)4(CHBr)2+2NaH(CH2)2(CH)4+2NaBr+2H2(CH_2)_4(CHBr)_2 + 2 NaH \rightarrow (CH_2)_2(CH)_4 + 2 NaBr + 2 H_2 (CH2​)4​(CHBr)2​+2NaH→(CH2​)2​(CH)4​+2NaBr+2H2​

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic processes that ensure high yield and purity. These methods typically employ catalysts such as palladium or platinum to facilitate the hydrogenation and dehydrogenation steps required to form the desired compound .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-1,4-cyclohexadiene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid) are commonly employed.

Major Products

Comparison with Similar Compounds

Similar Compounds

    Cyclohexadiene: The parent compound without methyl groups.

    1,3,5-Trimethylbenzene: A similar compound with a benzene ring instead of a cyclohexadiene ring.

    1,4-Cyclohexadiene: A related compound with different methyl group positions.

Uniqueness

1,3,5-Trimethyl-1,4-cyclohexadiene is unique due to the specific positioning of its methyl groups, which can significantly affect its chemical reactivity and physical properties. This makes it a valuable compound for various synthetic and industrial applications .

Properties

IUPAC Name

1,3,5-trimethylcyclohexa-1,4-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14/c1-7-4-8(2)6-9(3)5-7/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNSPYIKHBSEAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448676
Record name 1,3,5-TRIMETHYL-1,4-CYCLOHEXADIENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4074-23-1
Record name 1,3,5-TRIMETHYL-1,4-CYCLOHEXADIENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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